Ethyl propargyl sulfone
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Overview
Description
3-(ethanesulfonyl)prop-1-yne is an organic compound characterized by the presence of an ethane sulfonyl group attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)prop-1-yne typically involves the reaction of propargyl alcohol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the ethanesulfonyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(ethanesulfonyl)prop-1-yne follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ethane sulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-(ethanesulfonyl)prop-1-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)prop-1-yne involves its interaction with various molecular targets and pathways. The ethane sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(ethanesulfonyl)prop-1-ene: Similar in structure but with a double bond instead of a triple bond.
Propargyl bromide: Contains a bromine atom instead of the ethane sulfonyl group.
1-bromoprop-1-yne: Similar backbone but with a bromine substituent.
Uniqueness
3-(ethanesulfonyl)prop-1-yne is unique due to the presence of the ethane sulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
13603-87-7 |
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Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-ethylsulfonylprop-1-yne |
InChI |
InChI=1S/C5H8O2S/c1-3-5-8(6,7)4-2/h1H,4-5H2,2H3 |
InChI Key |
GMAZINWPVHABJE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC#C |
Origin of Product |
United States |
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